

Application Notes and Protocols: BODIPY 558/568 C12 for Microscopy

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Compound of Interest		
Compound Name:	Bodipy 558/568 C12	
Cat. No.:	B606313	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescently labeled fatty acid analog that is widely utilized in cellular imaging to investigate lipid metabolism and dynamics.[1] Its bright and stable orangered fluorescence, with excitation and emission maxima at approximately 558 nm and 568 nm respectively, makes it an excellent tool for fluorescence microscopy.[1][2] This molecule is relatively insensitive to the polarity and pH of its environment, ensuring stable fluorescence under various physiological conditions.[3] BODIPY 558/568 C12 readily crosses the cell membrane and is incorporated into cellular lipid metabolic pathways, primarily localizing to neutral lipids within lipid droplets and the endoplasmic reticulum.[1][3] This allows for the visualization of fatty acid uptake, trafficking, and storage within live and fixed cells.[1][3]

Data Presentation: Working Concentrations and Incubation Times

The optimal working concentration and incubation time for **BODIPY 558/568 C12** can vary depending on the cell type, experimental goals, and whether live or fixed cells are being imaged. Below is a summary of commonly used conditions.



Application	Cell Type	Working Concentrati on	Incubation Time	Incubation Temperatur e	Reference
Live Cell Imaging	General	0.5–2 μΜ	15–30 minutes	37°C	[4]
Hepatocytes	6 μΜ	Overnight	37°C	[5]	
HEK293T Cells	1 μg/mL	10 minutes	Not Specified	[6]	
3T3-L1 Preadipocyte s	1 μg/mL	18-20 hours	37°C	[7]	
Hippocampal Neurons	Not Specified	24 hours	37°C	[8]	
Fixed Cell Imaging	General	0.5–2 μΜ	Can be slightly extended compared to live cells	Room Temperature	[4]
Hepatocytes	6 μΜ	15 minutes, 30 minutes, 1 hour, or 4 hours	Not Specified	[5]	
Lipid Droplet Formation	Mouse Embryos	10 μΜ	30 minutes	Not Specified	[9]

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is designed for the real-time visualization of fatty acid uptake and lipid droplet dynamics in living cells.

Materials:



- BODIPY 558/568 C12 stock solution (e.g., 10 mM in DMSO)[3]
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- · Live-cell imaging medium
- Healthy, sub-confluent cell cultures on imaging-compatible plates or coverslips

Procedure:

- Prepare Working Solution: Dilute the BODIPY 558/568 C12 stock solution in serum-free cell
 culture medium or PBS to the desired working concentration (typically 0.5–5 μM).[10] It is
 crucial to adjust the concentration based on the specific cell line and experimental conditions
 to minimize potential artifacts.[3]
- Cell Preparation: Gently wash the cells with a suitable buffer like Hank's Balanced Salt Solution (HBSS) to remove residual culture medium and reduce background fluorescence.[4]
- Staining: Remove the wash buffer and add the BODIPY 558/568 C12 working solution to the cells.
- Incubation: Incubate the cells for 15–30 minutes at 37°C in a CO₂ incubator.[4] For studies on lipid droplet formation, longer incubation times (e.g., overnight) may be necessary.[5]
- Wash: Gently wash the cells twice with fresh, pre-warmed culture medium or PBS to remove unbound dye.[3]
- Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the 558/568 nm excitation/emission spectrum.[2] For time-lapse imaging, maintain a stable temperature and CO₂ environment to ensure cell health.[4]

Protocol 2: Fixed-Cell Staining

This protocol is suitable for high-resolution imaging and for experiments combining **BODIPY 558/568 C12** staining with immunofluorescence.

Materials:



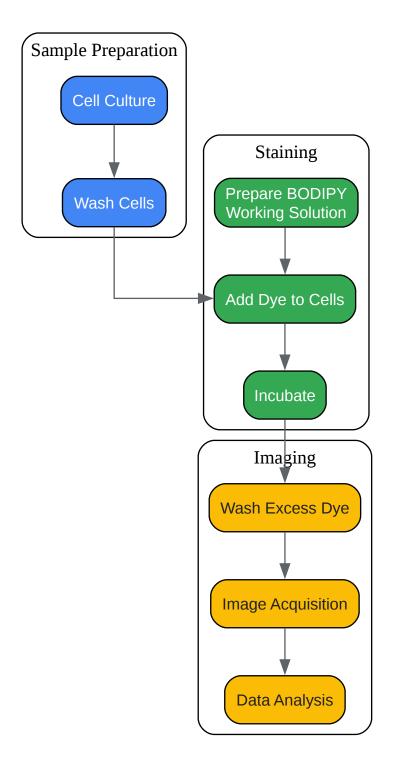
- BODIPY 558/568 C12 stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 2-4% paraformaldehyde in PBS)[4]
- Permeabilization buffer (optional, e.g., 0.05% saponin in PBS for subsequent immunostaining)[5]
- Mounting medium (an anti-fade mounting medium is recommended)[4]
- Cells grown on coverslips

Procedure:

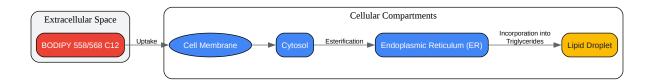
- Fixation: Gently wash the cells with PBS and then fix them with a low-concentration paraformaldehyde solution (2–4%) for 10–15 minutes at room temperature.[4] This mild fixation helps to preserve the structure of lipid droplets.[4]
- Wash: Wash the cells multiple times with PBS to remove the fixative.[4]
- Permeabilization (Optional): If combining with immunofluorescence, permeabilize the cells with a suitable detergent (e.g., 0.05% saponin in PBS for 15 minutes).[5]
- Staining: Prepare the BODIPY 558/568 C12 working solution (0.5–2 μM in PBS) and incubate with the fixed cells. Staining time can be slightly longer than for live cells to ensure complete labeling.[4]
- Wash: Wash the cells with PBS to remove excess dye.
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Image the samples using a confocal or widefield fluorescence microscope.

Visualizations









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